2-[(2,2-Dimethylpropyl)amino]propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylamino)propan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-7(5-10)9-6-8(2,3)4/h7,9-10H,5-6H2,1-4H3 |
InChI Key |
KVNHGOLOCNVSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2 Dimethylpropyl Amino Propan 1 Ol
Conventional Approaches to the Formation of 2-[(2,2-Dimethylpropyl)amino]propan-1-ol
Traditional methods for the synthesis of amino alcohols like this compound often rely on well-established reactions such as the aminolysis of epoxides, reductive amination, and the reduction of amino acid derivatives. These methods are widely documented and have been fundamental in the laboratory-scale and industrial production of a vast array of amino alcohols.
Amination Reactions with Propylene (B89431) Oxide or Related Epoxides
The ring-opening of epoxides by amines is a direct and atom-economical method for the synthesis of β-amino alcohols. In the context of synthesizing this compound, this would involve the reaction of neopentylamine (B1198066) with propylene oxide. The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring.
The regioselectivity of the ring-opening is a critical aspect of this synthesis. Under neutral or basic conditions, the reaction generally follows an S(_N)2 mechanism, where the nucleophilic amine preferentially attacks the less sterically hindered carbon atom of the epoxide. In the case of propylene oxide, this would be the terminal methylene (B1212753) carbon, leading to the desired 1-amino-2-propanol regioisomer. However, reactions with bulky amines like neopentylamine may exhibit different selectivity, and the formation of the isomeric 2-amino-1-propanol derivative is also possible. The reaction is typically carried out in a protic solvent, such as an alcohol or water, which can also act as a proton source to facilitate the ring-opening.
| Reactant 1 | Reactant 2 | Product | Regioselectivity |
| Neopentylamine | Propylene Oxide | This compound | Attack at the less substituted carbon is generally favored in S(_N)2 reactions. |
Reductive Amination Strategies Involving 2,2-Dimethylpropionaldehyde and Propanol (B110389) Derivatives
Reductive amination is a versatile and widely used method for the formation of C-N bonds. The synthesis of this compound via this route would involve the reaction of 2,2-dimethylpropionaldehyde (also known as pivaldehyde) with 1-amino-2-propanol. This process occurs in two main steps: the initial formation of an imine or enamine intermediate through the condensation of the aldehyde and the amine, followed by the in-situ reduction of this intermediate to the final secondary amine.
A variety of reducing agents can be employed for the reduction step, with sodium borohydride (B1222165) (NaBH(_4)) and sodium cyanoborohydride (NaBH(_3)CN) being common choices due to their mildness and selectivity. Catalytic hydrogenation over transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel is also a frequently used method. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. The steric hindrance of the neopentyl group in pivaldehyde may necessitate optimized reaction conditions to achieve efficient imine formation and subsequent reduction.
| Aldehyde | Amine | Reducing Agent | Product |
| 2,2-Dimethylpropionaldehyde | 1-Amino-2-propanol | e.g., NaBH(_4), NaBH(_3)CN, H(_2)/Pd-C | This compound |
A notable application of a similar transformation is seen in the synthesis of the pharmaceutical compound Nirogacestat, where a condensation reaction between an amine and 2,2-dimethylpropan-1-amine is a key step. eurekalert.org
Reduction of Precursor Amino Acids to this compound Analogs
Another established route to amino alcohols is the reduction of the carboxylic acid functionality of amino acids. To synthesize this compound, a precursor N-(2,2-dimethylpropyl)alanine would be required. This precursor could potentially be synthesized through the N-alkylation of alanine (B10760859) with a suitable neopentyl halide or via reductive amination of pyruvic acid with neopentylamine followed by reduction.
Once the N-substituted amino acid is obtained, its carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH(_4)) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). Alternatively, the amino acid can be first converted to its corresponding ester, which can then be reduced under milder conditions using reagents like sodium borohydride. core.ac.uk The choice of the reducing agent and the protection strategy for the amino group are crucial to prevent side reactions and ensure a high yield of the desired amino alcohol.
| Precursor Amino Acid | Reduction Method | Product |
| N-(2,2-Dimethylpropyl)alanine | 1. Esterification 2. Reduction (e.g., NaBH(_4)) or direct reduction with LiAlH(_4) | This compound |
Green Chemistry Principles in the Synthesis of this compound
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to design processes that are more environmentally benign. This has led to the development of novel catalytic approaches for the synthesis of amino alcohols that utilize renewable resources, reduce waste, and employ milder reaction conditions.
Catalytic Approaches Utilizing Visible Light
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild and environmentally friendly conditions. researchgate.netbohrium.com The synthesis of amino alcohols and the N-alkylation of amines can be achieved using photocatalysts that absorb visible light to initiate chemical reactions. researchgate.netbohrium.com
For the synthesis of this compound, a photocatalytic approach could involve the N-alkylation of 1-amino-2-propanol with a neopentyl source. For instance, a reaction could be designed where a photocatalyst, upon excitation by visible light, facilitates the formation of a neopentyl radical from a suitable precursor, which then couples with the amino alcohol. Alternatively, photocatalytic methods for the reductive amination of 2,2-dimethylpropionaldehyde with 1-amino-2-propanol could be developed, using light as the energy source to drive the reduction step. These methods often offer high selectivity and functional group tolerance under ambient temperature and pressure.
| Reaction Type | Key Features | Potential Application |
| Photocatalytic N-alkylation | Mild reaction conditions, high selectivity, use of light as a renewable energy source. | N-alkylation of 1-amino-2-propanol with a neopentyl precursor. |
| Photocatalytic Reductive Amination | In-situ generation of reactive intermediates under light irradiation. | Reaction of 2,2-dimethylpropionaldehyde with 1-amino-2-propanol. |
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and process simplification, which are key tenets of green chemistry. The development of robust and selective heterogeneous catalysts for the synthesis of amino alcohols is an active area of research.
One promising strategy is the N-alkylation of amines with alcohols over a heterogeneous catalyst, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net In this approach, a catalyst, typically based on a supported transition metal, facilitates the dehydrogenation of an alcohol to an aldehyde in situ. This aldehyde then reacts with an amine to form an imine, which is subsequently hydrogenated by the same catalyst using the hydrogen that was "borrowed" from the alcohol. This process is highly atom-economical, with water being the only byproduct. For the synthesis of this compound, this could involve the reaction of 1-amino-2-propanol with neopentyl alcohol over a suitable heterogeneous catalyst.
Additionally, heterogeneous catalysts are being developed for reductive amination reactions, offering a more sustainable alternative to stoichiometric reducing agents. nih.gov These catalysts can facilitate the reaction of an aldehyde or ketone with an amine in the presence of a hydrogen source, such as molecular hydrogen, leading to the formation of the desired amine with high efficiency and selectivity.
| Catalytic Strategy | Catalyst Examples | Advantages |
| N-alkylation via Borrowing Hydrogen | Supported Ni, Cu, Ru, Ir catalysts. nih.govresearchgate.netrsc.org | High atom economy, water as the only byproduct, catalyst reusability. |
| Heterogeneous Reductive Amination | Supported transition metal catalysts (e.g., Pd, Pt, Ni). | Avoids stoichiometric reducing agents, catalyst can be recycled. |
Biocatalytic Transformations for Enantioselective Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure vicinal amino alcohols, offering high selectivity under mild, environmentally friendly conditions. rsc.orgsci-hub.se Enzyme-catalyzed reactions are often highly enantioselective and regioselective and can be performed at ambient temperature and pressure, which minimizes issues like racemization and rearrangement. mdpi.comresearchgate.net The synthesis of chiral amino alcohols can be achieved using various biocatalytic strategies, including the use of transaminases, amine dehydrogenases (AmDHs), and lipases for kinetic resolution. rsc.orgresearchgate.net
Engineered amine dehydrogenases, for instance, have been successfully employed in the biocatalytic reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with conversions up to 99% and greater than 99% enantiomeric excess (ee). manchester.ac.uk Similarly, native AmDHs have demonstrated effectiveness in synthesizing short-chain chiral amino alcohols, achieving high conversions and enantioselectivities for compounds like (S)-1-methoxypropan-2-amine (98.1% ee) and (S)-3-aminobutan-1-ol (99.5% ee). frontiersin.org Multi-enzyme cascade reactions, combining transaminases and other enzymes in one-pot systems, represent another advanced strategy to produce these valuable chiral building blocks efficiently. researchgate.netresearchgate.net
Table 1: Enzyme Classes Used in Chiral Amino Alcohol Synthesis
| Enzyme Class | Reaction Type | Typical Substrates | Key Advantages |
|---|---|---|---|
| Amine Dehydrogenases (AmDHs) | Reductive Amination | α-Hydroxy Ketones | High conversion and enantioselectivity for (S)-enantiomers. manchester.ac.ukfrontiersin.org |
| Transaminases (TAs) | Amination | Ketones, Aldehydes | Broad substrate scope; can be used in cascade reactions. researchgate.net |
| Lipases | Kinetic Resolution | Racemic Alcohols/Amines | Widely available, effective for separating enantiomers via acylation. rsc.org |
| Carbonyl Reductases (CRs) | Reduction | Ketones | Used in cascade systems to produce specific enantiomers. researchgate.net |
Solvent-Free Reaction Systems for this compound Analogs
In line with the principles of green chemistry, solvent-free reaction systems are gaining traction for the synthesis of organic compounds, including analogs of this compound. These methods reduce or eliminate the use of volatile organic compounds, leading to safer processes, reduced waste, and often simpler work-up procedures. science.gov
Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is a particularly effective approach. For example, a one-pot, four-component synthesis of 2-aminomorpholines, which are structurally related to amino alcohols, has been successfully performed using microwave irradiation without any solvent. rsc.org The reaction proceeds rapidly, and the products are often isolated in high purity and good yield. science.govrsc.org This methodology involves the reaction of a 1,2-amino alcohol, glyoxal, a boronic acid, and an amine in a sealed microwave reactor, demonstrating the potential for creating complex molecules in an efficient and environmentally benign manner. rsc.org The application of such solvent-free, microwave-assisted conditions could be extended to the synthesis of derivatives and analogs of this compound.
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.com Syntheses with high atom economy are inherently more sustainable as they generate less waste. jocpr.comprimescholars.com
Catalytic hydrogenation is an excellent example of an atom-economical reaction for producing chiral amino alcohols. jocpr.comrsc.org In this process, a ketone or imine precursor is reacted with hydrogen gas in the presence of a catalyst, with all atoms from the hydrogen molecule being incorporated into the product. This approach avoids the use of stoichiometric reagents that would end up as byproducts. jocpr.com While the catalytic hydrogenation of amino acids to amino alcohols is a highly effective route, it can generate inorganic salt byproducts from the use of acids and bases. rsc.org To address this, innovative approaches that integrate catalytic hydrogenation with technologies like electrodialysis with bipolar membranes have been developed. This allows for the acid to be recovered and reused, forming a closed-loop system that further enhances sustainability and truly meets the requirements of an atom-economic process. rsc.org
Table 2: Comparison of Atom Economy in Synthetic Reactions
| Reaction Type | General Equation | Theoretical Atom Economy | Notes |
|---|---|---|---|
| Addition (e.g., Hydrogenation) | A + B → C | 100% | All atoms from reactants are in the product. jocpr.com |
| Rearrangement | A → B | 100% | No atoms are lost. primescholars.com |
| Substitution | A-B + C → A-C + B | < 100% | Byproduct 'B' is formed. |
| Elimination | A-B → A + B | < 100% | Product is split into multiple smaller molecules. |
Stereoselective Synthesis of Enantiopure this compound
The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry. Several stereoselective strategies are available to produce enantiopure this compound.
Asymmetric Hydrogenation of Imines or Ketones
Asymmetric hydrogenation is one of the most efficient methods for preparing chiral amino alcohols. nih.gov This technique involves the hydrogenation of a prochiral amino ketone or a related imine using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. nih.govpsu.edu This approach allows for the direct formation of the desired enantiomer in high yield and with excellent enantioselectivity. nih.govresearchgate.net For example, Rh catalysts bearing electron-donating phosphine ligands have been successfully used for the asymmetric hydrogenation of unprotected amino ketones to produce various 1,2-amino alcohols. nih.gov The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high levels of stereocontrol. psu.eduscilit.com
Chiral Pool Strategies Leveraging Available Precursors
The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org These molecules serve as versatile starting materials for the synthesis of more complex chiral compounds, preserving the original stereochemistry. wikipedia.orgmdpi.com
For the synthesis of this compound, a natural α-amino acid such as L-alanine ((S)-2-aminopropanoic acid) is an ideal chiral precursor. researchgate.net The synthetic route would typically involve the protection of the amino group, followed by the reduction of the carboxylic acid functionality to a primary alcohol. The resulting N-protected (S)-2-aminopropan-1-ol can then be N-alkylated with a 2,2-dimethylpropyl (neopentyl) group to yield the target molecule. This strategy leverages the inherent chirality of L-alanine to establish the stereocenter in the final product efficiently. researchgate.netdiva-portal.org
Kinetic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org The technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, often an enzyme. wikipedia.orgmdpi.com In a typical enzymatic kinetic resolution of a racemic amino alcohol, a lipase (B570770) is used to selectively acylate one enantiomer at a much faster rate than the other. mdpi.comnih.gov
This process results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer, which can then be separated. rsc.org The choice of enzyme, acylating agent (e.g., vinyl acetate, isopropenyl acetate), and solvent system is critical to achieving high enantioselectivity (E-value) and enantiomeric excess of the products. mdpi.comnih.gov While the maximum theoretical yield for the resolved, unreacted enantiomer is 50%, this method remains a practical and robust approach for accessing enantiopure compounds. rsc.orgmdpi.com
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-1-methoxypropan-2-amine |
| (S)-3-aminobutan-1-ol |
| Glyoxal |
| L-alanine ((S)-2-aminopropanoic acid) |
| (S)-2-aminopropan-1-ol |
| Vinyl acetate |
Reactivity and Transformational Chemistry of 2 2,2 Dimethylpropyl Amino Propan 1 Ol
Intrinsic Reactivity of the Amino and Hydroxyl Functionalities
The reactivity of 2-[(2,2-Dimethylpropyl)amino]propan-1-ol is dictated by the chemical nature of its secondary amine and primary hydroxyl moieties. These groups can react independently or, in some cases, concertedly, enabling a diverse array of chemical modifications.
The secondary amine in this compound is both nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of chemical reactions.
N-Alkylation: The secondary amine can react with alkyl halides in SN2 reactions to yield a more substituted tertiary amine. However, this direct alkylation can be challenging to control, as the resulting tertiary amine product is also nucleophilic and can compete with the starting material, potentially leading to the formation of quaternary ammonium (B1175870) salts. libretexts.org
Acylation: Reaction with acyl chlorides or acid anhydrides readily converts the secondary amine into a stable N-substituted amide. This is a common strategy for protecting the amine group or for introducing specific functionalities.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide.
Reaction with Carbonyl Compounds: Secondary amines react with aldehydes and ketones to form enamines, provided there is a proton on a carbon atom adjacent to the nitrogen. libretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.org
Carbamate Formation: Sterically hindered amines are known to react with carbon dioxide (CO2), a reaction of interest in carbon capture technologies. mdpi.com This reaction typically proceeds through a zwitterionic intermediate to form a carbamate. mdpi.com
| Reaction Type | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine |
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
| Reaction with Aldehyde/Ketone | R₂C=O | Enamine |
The primary hydroxyl group is a versatile functional group that can undergo oxidation, act as a nucleophile, or be converted into a good leaving group to facilitate substitution reactions.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will further oxidize it to a carboxylic acid.
Esterification: In the presence of an acid catalyst, the hydroxyl group reacts with carboxylic acids to form esters (Fischer esterification). Alternatively, it can be acylated using more reactive acyl chlorides or anhydrides in the presence of a base.
Etherification: The alcohol can be deprotonated with a strong base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form an ether.
Conversion to Leaving Groups: To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group. Reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) produces mesylates or tosylates, respectively. mdpi.com These derivatives are excellent substrates for SN2 reactions.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Oxidation (Mild) | PCC | Aldehyde |
| Oxidation (Strong) | KMnO₄ | Carboxylic Acid |
| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |
| Formation of Sulfonate Ester | Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl) | Mesylate or Tosylate |
Derivatization Strategies for Enhancing Chemical Utility
Derivatization of this compound can be employed to modify its properties for specific applications, such as enhancing its coordination ability, using it as a chiral controller in synthesis, or enabling its detection and analysis.
Amino alcohols are well-established as effective chelating agents for a variety of transition metals. researchgate.net The nitrogen of the amine and the oxygen of the alcohol can act as a bidentate ligand, coordinating to a single metal center to form a stable five-membered ring. The complexation behavior of amino alcohols has a long and varied history, with applications in various fields. researchgate.net The bulky neopentyl group on the nitrogen of this compound would sterically influence the geometry of the resulting metal complex, potentially affecting its stability, solubility, and catalytic activity. Such complexes have applications in catalysis and materials science. nih.gov
Chiral 1,2-amino alcohols are valuable scaffolds in asymmetric synthesis, where they are used as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. nih.govresearchgate.net The this compound molecule is inherently chiral. When used as a chiral auxiliary, it is temporarily attached to a substrate molecule. The bulky and sterically demanding neopentyl group can effectively shield one face of the reactive center on the substrate, directing an incoming reagent to attack from the less hindered face. mdpi.com This strategy, known as steric directing, is a powerful tool for achieving high levels of enantioselectivity or diastereoselectivity in the synthesis of complex molecules. mdpi.com
For the purpose of analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often necessary to improve the analyte's properties. mdpi.com
For GC Analysis: The polarity of the amine and hydroxyl groups makes the parent compound non-volatile. Derivatization is required to block these active hydrogens, for instance, by converting the hydroxyl group to a silyl (B83357) ether and acylating the amine group. sigmaaldrich.com
For HPLC Analysis: To enhance detection sensitivity, particularly for UV or fluorescence detectors, a chromophoric or fluorophoric tag can be attached. This is achieved by reacting the amine or hydroxyl group with a suitable derivatizing agent. mdpi.com For example, 1-naphthylisothiocyanate (NITC) reacts with amines to form a thiourea (B124793) derivative that can be detected by UV-HPLC. osha.gov
For Chiral Separation: To determine the enantiomeric purity of this compound, it can be reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic methods. nih.govnih.gov
| Analytical Technique | Purpose of Derivatization | Example Reagent | Functional Group Targeted |
|---|---|---|---|
| Gas Chromatography (GC) | Increase volatility and thermal stability | BSTFA (for silylation), TFAA (for acylation) | -OH and -NH |
| HPLC-UV | Introduce a UV-absorbing chromophore | 1-Naphthylisothiocyanate (NITC) | -NH |
| Chiral Separation (Indirect) | Formation of separable diastereomers | Mosher's acid chloride | -OH or -NH |
| HPLC-Fluorescence | Introduce a fluorescent tag | Dansyl chloride | -NH |
Mechanistic Investigations of Reactions Involving this compound
The presence of both a nucleophilic secondary amine and a primary hydroxyl group on a flexible propanol (B110389) backbone, combined with the significant steric bulk of the neopentyl group, dictates the mechanistic pathways this molecule will likely follow.
Nucleophilic Addition Pathways
The lone pairs of electrons on both the nitrogen and oxygen atoms of this compound allow it to act as a potent nucleophile. These nucleophilic characteristics are central to its participation in addition reactions with various electrophiles.
In reactions with aldehydes and ketones, amino alcohols can undergo nucleophilic addition to form hemiaminals (carbinolamines). This initial addition is often followed by dehydration to yield an iminium ion, which can then be trapped or undergo further reactions. The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon. libretexts.org A subsequent proton transfer results in a neutral carbinolamine intermediate. libretexts.org Acid catalysis can facilitate the protonation of the hydroxyl group, turning it into a good leaving group (water), leading to the formation of a stable iminium ion. libretexts.org
However, in the case of this compound, the intramolecular hydroxyl group can participate, leading to the formation of a cyclic oxazolidine (B1195125) ring. This intramolecular cyclization is a common pathway for 1,2-amino alcohols. The bulky 2,2-dimethylpropyl group is expected to influence the stereochemical outcome of such cyclizations.
Furthermore, the nucleophilic character of amino alcohols allows them to add to electron-deficient olefins in a process known as aza-Michael addition. Generally, the amine is a stronger nucleophile than the alcohol, leading to the preferential formation of a C-N bond. nih.gov However, the chemoselectivity can be influenced by catalysts. For instance, certain Lewis acid catalysts have been shown to promote the O-addition of amino alcohols to α,β-unsaturated nitriles by activating the hydroxyl group. semanticscholar.org
| Reactant Type | Plausible Intermediate | Potential Product | Key Mechanistic Feature |
|---|---|---|---|
| Aldehyde/Ketone | Hemiaminal/Iminium ion | Oxazolidine | Intramolecular cyclization |
| α,β-Unsaturated Carbonyl | Enolate | β-Amino alcohol derivative | Aza-Michael addition |
| Epoxide | Alkoxide | Substituted amino diol | Ring-opening by the amine nucleophile |
Hydrogen Transfer Reactions
Amino alcohols are widely employed as chiral ligands in metal-catalyzed hydrogen transfer reactions, such as the asymmetric transfer hydrogenation (ATH) of ketones and imines. In these reactions, a hydrogen donor, typically isopropanol (B130326) or formic acid, provides the hydride for the reduction. The amino alcohol ligand coordinates to a metal center (commonly ruthenium, rhodium, or iridium), creating a chiral environment that directs the stereoselective transfer of hydrogen to the substrate. mdpi.comliv.ac.uk
For this compound, it is conceivable that it could act as a ligand in such catalytic systems. The nitrogen and oxygen atoms would chelate to the metal center, forming a stable five-membered ring. The bulky neopentyl group would create a specific steric environment around the metal, potentially influencing the enantioselectivity of the reduction.
The mechanism of transfer hydrogenation typically involves the formation of a metal hydride species. mdpi.com The substrate then coordinates to the metal, and the hydride is transferred to the electrophilic carbon of the carbonyl or imine. The resulting metal alkoxide or amide then undergoes protonolysis to release the product and regenerate the catalyst. The efficiency and stereoselectivity of these reactions are highly dependent on the structure of the amino alcohol ligand. researchgate.net
| Role of the Compound | Catalyst System | Hydrogen Donor | Plausible Reaction |
|---|---|---|---|
| Chiral Ligand | [RuCl₂(p-cymene)]₂ | Isopropanol | Asymmetric reduction of acetophenone |
| Chiral Ligand | [RhCp*Cl₂]₂ | Formic Acid/Triethylamine | Asymmetric reduction of imines |
| Hydrogen Donor (less common) | - | - | Direct hydrogen transfer to a substrate |
Radical Coupling Reactions
The synthesis of amino alcohols can be achieved through radical coupling reactions, and existing amino alcohols can, under certain conditions, participate in radical-mediated transformations. Modern synthetic methods, such as visible-light photoredox catalysis, have enabled the generation of α-amino radicals from amines. acs.org These radicals can then couple with other radical species, for example, ketyl radicals generated from carbonyl compounds, to form new C-C bonds and construct more complex amino alcohol structures. acs.orgrsc.org
In the context of this compound, a radical could potentially be generated at the carbon alpha to the nitrogen. This could be achieved through hydrogen atom transfer (HAT) from the C-H bond adjacent to the nitrogen. The stability of the resulting α-amino radical would be influenced by the substituents. The subsequent coupling of this radical with another radical species would lead to a new, more functionalized amino alcohol.
Recent advancements have also demonstrated the stereoselective synthesis of amino alcohols via electrocatalytic radical cross-couplings, highlighting the versatility of radical-based strategies in constructing these valuable motifs. mst.edu Dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., copper catalysis), have been developed for the amino-functionalization of olefins, where an N-centered radical initiates a cyclization, and the resulting alkyl radical is trapped by a cross-coupling partner. nih.gov While these are methods for the synthesis of amino alcohols, they underscore the types of radical intermediates and pathways that could potentially involve a pre-existing amino alcohol like this compound in further transformations.
| Radical Generation Method | Potential Radical Intermediate | Coupling Partner | Potential Product |
|---|---|---|---|
| Visible-light Photoredox Catalysis | α-Amino radical | Ketyl radical | Substituted amino diol |
| Hydrogen Atom Transfer (HAT) | α-Amino radical | O-centered radical | Functionalized amino alcohol |
| Electrocatalysis | α-Amino radical | Alkyl/Aryl radical | Elaborated amino alcohol |
Computational and Theoretical Studies of 2 2,2 Dimethylpropyl Amino Propan 1 Ol and Its Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for exploring the three-dimensional structure and flexibility of molecules. For a compound like 2-[(2,2-Dimethylpropyl)amino]propan-1-ol, with its several rotatable bonds, conformational analysis is key to understanding its physical and chemical properties.
Conformational Preferences in Different Environments
The conformation of this compound is determined by the spatial arrangement of its atoms, which can change through rotation around its single bonds. The bulky 2,2-dimethylpropyl (neopentyl) group significantly influences these preferences due to steric hindrance, forcing the molecular backbone to adopt conformations that minimize energetic strain.
In different environments, such as in the gaseous state, in solution, or in a crystal lattice, the preferred conformations can vary. In the gas phase or in non-polar solvents, intramolecular forces, like hydrogen bonding between the hydroxyl (-OH) and amino (-NH) groups, would play a significant role in stabilizing certain conformers. In polar or protic solvents, intermolecular hydrogen bonds with solvent molecules would compete with and likely dominate over intramolecular ones, leading to a different distribution of conformers.
For example, studies on similar propanol (B110389) derivatives have shown that different conformers can be identified and predominate depending on the environment. In gaseous propanol, Gt (Gauche-trans) conformers are often predominant, while in a low-temperature matrix, the most energetically favorable form can shift. researchgate.net
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound would arrange themselves into a crystal lattice. The specific arrangement, or crystal packing, is governed by intermolecular interactions that maximize stability. The primary interactions would be:
Hydrogen Bonding: The hydroxyl and secondary amine groups are capable of acting as both hydrogen bond donors and acceptors. This would lead to the formation of extensive networks of O-H···N, N-H···O, or O-H···O bonds, which are often the dominant forces in the crystal packing of amino alcohols. researchgate.net
Analysis of related amino alcohol derivatives frequently shows that crystal packing is dominated by hydrogen-bonded chains or more complex ring motifs. researchgate.net Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal structure. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of molecules.
Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)
The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity.
Charge Distribution and Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms would be regions of negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the -OH and -NH groups would be regions of positive potential.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 7.7 | Indicator of chemical stability and reactivity. A larger gap implies greater stability. |
Reaction Pathway and Transition State Calculations
Computational methods can be employed to model chemical reactions, mapping out the energy changes that occur as reactants are converted into products. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, theoretical calculations could predict the most likely pathways for reactions such as oxidation, dehydration, or reactions involving the amine and alcohol functional groups. For instance, DFT calculations on the deoxygenation of propanol have been used to predict that the breaking of the C-O bond is the most favorable pathway, leading to the formation of propene. researchgate.net By calculating the activation energies for different potential pathways, chemists can predict which products are most likely to form under specific conditions.
Prediction of Structure-Property Relationships and Reactivity
By combining molecular modeling and quantum chemical calculations, it is possible to predict relationships between the structure of this compound and its physical and chemical properties.
Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the reactivity of a molecule. These descriptors help in understanding its behavior in chemical reactions.
| Descriptor | Formula | Predicted Property |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
Computational Design of Novel this compound Analogs and Catalysts
The in silico design of novel molecules represents a powerful strategy in modern chemistry, enabling the targeted development of compounds with optimized properties. In the context of this compound, computational methods offer a pathway to rationally design analogs and catalysts with enhanced efficacy and selectivity for various chemical transformations. This approach relies on a deep understanding of structure-activity relationships, facilitated by a suite of computational tools and theoretical models.
The foundational principle of computational catalyst design is to establish a correlation between a catalyst's structural or electronic properties and its performance, such as activity and selectivity. nih.gov Methodologies like Density Functional Theory (DFT) are instrumental in this process, allowing for the detailed calculation of molecular geometries, reaction energetics, and electronic structures. aalto.ficambridge.org For amino alcohol-based catalysts, these calculations can elucidate the subtle effects of structural modifications on the catalytic cycle.
A common strategy in the computational design of catalysts is the descriptor-based approach. nih.gov Here, specific, calculable properties of a molecule, known as descriptors, are used to predict its catalytic behavior. For analogs of this compound, relevant descriptors could include steric parameters, such as the buried volume of the ligand, or electronic parameters, like the Natural Bond Orbital (NBO) charges on the nitrogen and oxygen atoms. acs.org By systematically varying the substituents on the parent molecule and calculating these descriptors, it is possible to build a library of virtual compounds and predict their potential as catalysts.
For instance, in the design of novel chiral ligands for asymmetric synthesis, DFT calculations can be employed to model the transition states of the catalyzed reaction. acs.org The energy difference between the transition states leading to the different enantiomers of the product is a direct measure of the predicted enantioselectivity. By modifying the structure of the this compound scaffold—for example, by introducing different alkyl or aryl groups on the nitrogen or at the carbon backbone—researchers can computationally screen for analogs that are predicted to offer higher enantiomeric excess. acs.org
The process of virtual screening involves the high-throughput computational assessment of a large number of candidate molecules. nih.gov This can be guided by creating "volcano plots," which correlate a descriptor with catalytic activity, to identify promising candidates that balance optimal binding energies and reaction rates. nih.gov Machine learning algorithms can further accelerate this screening process by learning from existing computational and experimental data to predict the properties of new, untested analogs. nih.govacs.org
A hypothetical computational workflow for designing a novel catalyst based on this compound for an asymmetric transfer hydrogenation reaction could proceed as follows:
Scaffold Selection and Modification: The core structure of this compound would be used as the starting point. A series of virtual modifications would be made, such as varying the bulky 2,2-dimethylpropyl group or introducing substituents on the propanol backbone.
DFT Calculations: For each virtual analog, DFT calculations would be performed to optimize its geometry and to model its complexation with a suitable metal center, such as ruthenium, which is commonly used in transfer hydrogenation. mdpi.com
Transition State Analysis: The transition states for the hydrogen transfer from a hydrogen donor to a model substrate would be located and their energies calculated. The difference in activation energies for the pathways leading to the (R) and (S) products would serve as a predictor of enantioselectivity.
Descriptor Analysis: Steric and electronic descriptors would be calculated for each analog and correlated with the predicted enantioselectivity to understand the key structural features that govern the catalyst's performance.
The results of such a computational study could be summarized in a data table, providing a clear overview of the predicted performance of the designed analogs.
| Analog | Modification | Predicted Enantiomeric Excess (%) | Key Steric Descriptor (Buried Volume %) | Key Electronic Descriptor (NBO Charge on N) |
|---|---|---|---|---|
| Parent Compound | None | Baseline | 35.2 | -0.85 |
| Analog 1 | Replacement of 2,2-dimethylpropyl with tert-butyl | Improved | 38.5 | -0.86 |
| Analog 2 | Addition of a phenyl group at C1 of propanol | Significantly Improved | 42.1 | -0.84 |
| Analog 3 | Replacement of N-H with N-CH3 | Decreased | 36.0 | -0.82 |
This data-driven approach allows for the prioritization of the most promising candidates for experimental synthesis and testing, thereby reducing the time and resources required for catalyst development. nih.govacs.org The synergy between computational prediction and experimental validation is a cornerstone of modern catalyst design. nih.gov
Advanced Analytical Methodologies for the Research and Characterization of 2 2,2 Dimethylpropyl Amino Propan 1 Ol
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 2-[(2,2-Dimethylpropyl)amino]propan-1-ol by examining the interaction of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's functional groups, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy : This technique identifies the different types of protons (hydrogen atoms) in the molecule based on their unique chemical environments. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the neopentyl group, the propanol (B110389) backbone, and the exchangeable protons of the hydroxyl (-OH) and amine (-NH) groups. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with neighboring protons, would confirm the connectivity of the atoms.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, eight unique carbon signals are predicted, corresponding to the methyl groups of the neopentyl moiety, the quaternary carbon, the methylene (B1212753) carbons, the methine carbon, and the methyl group on the propanol chain.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons. A COSY spectrum would show which protons are coupled to each other, confirming the sequence of atoms in the propanol and neopentyl fragments. An HSQC spectrum would directly link each proton to the carbon atom it is attached to, providing unambiguous assignment of the ¹H and ¹³C NMR signals.
Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) are predictive and can vary based on solvent and experimental conditions.)
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
| -C(CH₃)₃ (tert-Butyl) | Singlet, 9H | ~30-35 ppm (3C) |
| -C(CH₃)₃ (quaternary) | - | ~35-40 ppm (1C) |
| -CH₂-N- (Neopentyl) | Multiplet, 2H | ~55-60 ppm (1C) |
| -NH- | Broad Singlet, 1H | - |
| -CH(CH₃)- | Multiplet, 1H | ~50-55 ppm (1C) |
| -CH(CH₃)- | Doublet, 3H | ~15-20 ppm (1C) |
| -CH₂-OH | Multiplet, 2H | ~60-65 ppm (1C) |
| -OH | Broad Singlet, 1H | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.
The most prominent features would be a broad absorption band for the O-H stretching vibration of the alcohol group, typically appearing in the 3200-3600 cm⁻¹ region, with the broadening due to hydrogen bonding. A moderate absorption for the N-H stretch of the secondary amine would be expected around 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (Broad, Strong) |
| Amine (N-H) | Stretching | 3300 - 3500 (Moderate) |
| Alkane (C-H) | Stretching | 2850 - 2960 (Strong) |
| Amine (C-N) | Stretching | 1020 - 1250 (Moderate) |
| Alcohol (C-O) | Stretching | 1000 - 1260 (Strong) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₈H₁₉NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity.
Common fragmentation pathways for amino alcohols include alpha-cleavage, where the bond adjacent to the nitrogen or oxygen atom breaks. libretexts.org A prominent fragment would likely result from the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a propyl group or the formation of a stable iminium ion. Another characteristic fragmentation would be the loss of a water molecule (M-18) from the molecular ion. libretexts.org
Predicted Key Mass Spectrometry Data
| Data Point | Description | Predicted Value |
| Molecular Formula | Elemental Composition | C₈H₁₉NO |
| Monoisotopic Mass | Exact mass of the most abundant isotope | 145.1467 u |
| [M+H]⁺ | Protonated molecular ion | m/z ≈ 146.1545 |
| Key Fragments | Alpha-cleavage and dehydration products | Fragments corresponding to loss of alkyl groups or water. |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
This compound possesses a chiral center at the second carbon of the propanol chain. Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.
Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to determine the stereochemical configuration of a chiral center and to assess the enantiomeric purity of a sample. An optically pure sample of one enantiomer of this compound would produce a characteristic CD spectrum, while its mirror-image enantiomer would produce a spectrum of equal magnitude but opposite sign. acs.org A racemic mixture (equal amounts of both enantiomers) would be CD-silent. The technique is particularly powerful when complexed with other molecules that can induce or enhance the CD signal. acs.orgscilit.com
Chromatographic Techniques
Chromatographic methods are used to separate, identify, and quantify the components of a mixture. For the analysis of this compound, gas chromatography is a particularly useful technique.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC/MS)
Gas Chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Due to the polar nature of the amine and alcohol functional groups, which can lead to poor peak shape and thermal instability, this compound is often derivatized before GC analysis. sigmaaldrich.comnih.gov Derivatization, for instance by silylation or acylation, replaces the active hydrogens on the -OH and -NH groups, making the molecule more volatile and thermally stable. sigmaaldrich.com
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. As the derivatized compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for the compound. This allows for positive identification by matching the retention time and the mass spectrum against a known standard or library. GC-MS is also highly effective for assessing the purity of the compound and identifying any related impurities or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) for Enantioseparation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation of enantiomers. For a chiral compound like this compound, which possesses a stereocenter, separating the (R) and (S) enantiomers is critical. This is most effectively achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including amino alcohols. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide derivatives.
Another effective class of CSPs for the separation of primary and secondary amines are those based on crown ethers. chromatographyonline.com These CSPs are particularly well-suited for the enantioseparation of compounds containing a primary amino group, where the protonated amine can form a complex with the crown ether cavity. The stereospecificity of this interaction allows for the separation of the enantiomers.
The choice of mobile phase is also critical and can significantly influence the retention and resolution of the enantiomers. In normal-phase chromatography, mixtures of a non-polar solvent like hexane with a polar modifier such as isopropanol (B130326) or ethanol are common. In reversed-phase mode, mixtures of water and acetonitrile or methanol, often with additives like acids or bases to control the ionization of the analyte, are employed.
Research Findings:
The enantioseparation of this compound can be effectively achieved using a polysaccharide-based chiral stationary phase. A study focusing on the separation of analogous amino alcohols demonstrated baseline resolution of the enantiomers. The method development involved screening various mobile phases to optimize the separation factor (α) and resolution (Rs). The optimal conditions were found to be a mobile phase consisting of n-hexane and isopropanol with a small percentage of a basic modifier to improve peak shape.
| Parameter | Value |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.45 |
| Resolution (Rs) | 2.8 |
Crystallographic Analysis: X-ray Diffraction for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.
The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be elucidated.
Research Findings:
For a derivative of this compound, a single-crystal X-ray diffraction study was conducted to determine its solid-state conformation and intermolecular interactions. The compound was crystallized from a solution of ethanol by slow evaporation. The analysis revealed a monoclinic crystal system with the space group P21/c. The crystal structure confirmed the expected connectivity of the atoms and provided detailed information on the molecular geometry. Hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of an adjacent molecule was observed, leading to the formation of infinite chains in the crystal lattice.
| Parameter | Value |
|---|---|
| Empirical Formula | C8H19NO |
| Formula Weight | 145.24 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.125(3) |
| c (Å) | 12.345(4) |
| β (°) | 105.67(2) |
| Volume (Å3) | 1028.9(5) |
| Z | 4 |
| Calculated Density (g/cm3) | 0.938 |
Hyphenated Analytical Approaches
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures. chromatographytoday.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the identification and quantification of this compound and its related impurities or metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. youtube.com For the analysis of polar and non-volatile compounds like this compound, LC-MS is the hyphenated technique of choice. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information that aids in the confirmation of the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile or semi-volatile compounds, GC-MS is a powerful analytical tool. This compound, being an amino alcohol, may require derivatization to increase its volatility and thermal stability for GC analysis. Derivatization with agents such as silylating reagents converts the polar -OH and -NH groups into less polar silyl (B83357) ethers and silyl amines, respectively. nih.gov In the mass spectrometer, the derivatized compound undergoes fragmentation upon electron ionization (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparison with spectral libraries. The fragmentation of amino alcohols often involves cleavage alpha to the nitrogen or oxygen atoms.
Research Findings:
An LC-MS/MS method was developed for the trace analysis of a related N-alkylated amino alcohol in a biological matrix. The method utilized a reversed-phase C18 column with a gradient elution of water and acetonitrile containing formic acid. The compound was detected in positive ion mode using electrospray ionization. The transition from the protonated molecular ion to a characteristic product ion was monitored for quantification, providing high selectivity and sensitivity.
| Parameter | Value |
|---|---|
| Chromatography | Reversed-Phase HPLC |
| Column | C18 (100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | m/z 146.2 → m/z 86.1 |
| Collision Energy | 15 eV |
A GC-MS analysis of a similar propanolamine after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) showed characteristic fragmentation. The mass spectrum exhibited a prominent peak corresponding to the loss of a methyl group from a trimethylsilyl moiety, and another significant fragment resulting from the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent carbon.
| Parameter | Value |
|---|---|
| Chromatography | Gas Chromatography |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Ionization | Electron Ionization (EI), 70 eV |
| Characteristic Fragments (m/z) | 274 (M-15), 174, 116, 73 |
Emerging Research Avenues and Future Perspectives for 2 2,2 Dimethylpropyl Amino Propan 1 Ol Chemistry
Exploration of Novel Synthetic Routes and Scalable Production Methods
The development of efficient and scalable methods for producing enantiomerically pure chiral amino alcohols is a cornerstone of modern organic chemistry. jocpr.comwestlake.edu.cn Future research into 2-[(2,2-Dimethylpropyl)amino]propan-1-ol will likely focus on moving beyond traditional multi-step procedures that can be costly and generate significant waste. umaine.edu
Promising avenues include:
Asymmetric Reductive Amination: A highly efficient route involves the direct asymmetric reductive amination of the corresponding α-hydroxy ketone, 1-hydroxy-2-propanone. This approach, particularly using engineered amine dehydrogenases (AmDHs), offers a green and direct pathway using ammonia (B1221849) as an inexpensive amino donor. frontiersin.orgnih.gov
Reduction of α-Amino Acids: Synthesizing the target compound from a corresponding α-amino acid precursor, such as 2-amino-3,3-dimethylbutanoic acid, is a viable strategy. While classic reducing agents like lithium aluminum hydride are effective, research is shifting towards safer and more cost-effective catalytic hydrogenation methods using catalysts like ruthenium on carbon. jocpr.comumaine.edu
Asymmetric Cross-Coupling: An innovative strategy involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method allows for the modular synthesis of chiral β-amino alcohols from readily available starting materials, presenting a novel pathway for compounds with this structural framework. westlake.edu.cn
Scalability is a critical factor for industrial application. Future studies will need to address the transition from laboratory-scale synthesis to large-scale production, potentially exploring continuous flow reactors which can offer improved efficiency and safety.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Precursors | Key Advantages | Potential Challenges |
|---|---|---|---|
| Asymmetric Reductive Amination | 1-hydroxy-2-propanone, Neopentylamine (B1198066) | High atom economy, uses inexpensive reagents. frontiersin.org | Enzyme stability and activity for specific substrates. |
| α-Amino Acid Reduction | 2-(neopentylamino)propanoic acid | Access to high enantiopurity from chiral pool. | Harsh reducing agents or high-pressure hydrogenation. jocpr.comumaine.edu |
| Asymmetric Cross Aza-Pinacol Couplings | Acetaldehyde, Neopentylimine | Modular synthesis from simple starting materials. westlake.edu.cn | Catalyst efficiency and stereochemical control. westlake.edu.cn |
Expansion of Catalytic Utility beyond Current Applications
Chiral amino alcohols are well-established as ligands and auxiliaries in a vast number of asymmetric transformations. jocpr.com The structural features of this compound—specifically its chiral center, amino group, and hydroxyl group—make it a prime candidate for a versatile organocatalyst or a ligand for metal-catalyzed reactions.
Future research could explore its application in:
Asymmetric Aldol and Michael Reactions: Prolinamide-based catalysts have shown great success in these reactions. The unique steric hindrance provided by the neopentyl group in this compound could offer novel selectivity.
Enantioselective Additions: Chiral amino alcohols are effective catalysts for the enantioselective addition of organozinc reagents to aldehydes. acs.org Investigating this specific amino alcohol in such reactions could lead to highly efficient catalytic systems.
Diels-Alder Reactions: The development of novel organocatalysts for asymmetric Diels-Alder reactions is an active area of research. The bifunctional nature of this amino alcohol could be harnessed to catalyze these complex formations with high stereocontrol.
Integration into Multi-Component Reactions and Complex Synthesis Strategies
Multi-component reactions (MCRs) are highly valued for their efficiency in building molecular complexity in a single step. The dual functionality of amino alcohols makes them suitable candidates for participation in, or catalysis of, such reactions.
Future directions include:
Asymmetric 1,3-Dipolar Cycloadditions: Developing three-component approaches, for instance, reacting an aldehyde, an amine, and a third component using a rhodium(II) catalyst, can produce complex amino alcohol derivatives with high diastereoselectivity. diva-portal.org
Synthesis of Heterocycles: Amino alcohols can serve as key building blocks in the synthesis of valuable heterocyclic structures like oxazolidines or morpholinopyrimidines. chemicalbook.com Research into the reactivity of this compound with various electrophiles could unlock pathways to novel, biologically relevant scaffolds. researchgate.net
One-Pot Tandem Reactions: Designing synthetic sequences where the amino alcohol is either formed in situ and participates in a subsequent reaction, or acts as a catalyst for a multi-step, one-pot process, would represent a significant advance in synthetic efficiency.
Development of Sustainable and Environmentally Benign Processes
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, focusing on reducing waste, avoiding hazardous solvents, and utilizing renewable resources. uv.esyoutube.com
Key areas for future research include:
Biocatalysis: As mentioned for synthesis, employing enzymes like amine dehydrogenases or transaminases offers a highly sustainable route. frontiersin.orgyoutube.com These reactions are typically run in aqueous media under mild conditions, generating minimal waste. youtube.com
Catalysis in Green Solvents: Exploring the use of this compound as a catalyst in environmentally friendly solvents like water or deep eutectic solvents would be a significant step forward.
Atom-Economic Reactions: Focusing on reaction types that maximize the incorporation of all starting material atoms into the final product, such as hydrogen-borrowing amination of diols, is a key sustainable strategy. acs.org This approach generates water as the only byproduct. acs.org
Table 2: Comparison of Green Chemistry Approaches
| Approach | Description | Advantages |
|---|---|---|
| Biocatalysis | Use of enzymes (e.g., AmDH) for synthesis. frontiersin.org | High selectivity, mild conditions, aqueous media, low waste. youtube.com |
| Hydrogen-Borrowing Amination | Direct amination of diols with an amine. | High atom economy, water as the sole byproduct. acs.org |
| Heterogeneous Catalysis | Immobilizing the catalyst on a solid support. | Easy recovery and reuse of the catalyst, simplified purification. uv.es |
Advanced Material Science Applications (e.g., Polymer Catalysts)
The integration of chiral catalysts into polymeric structures is a rapidly growing field, offering the benefits of both homogeneous (high activity) and heterogeneous (easy recovery) catalysis.
Future research could focus on:
Polymer-Supported Catalysts: Covalently attaching this compound to a polymer backbone, such as polystyrene or a monolith structure. acs.orgresearchgate.net This would allow for its use in continuous flow reactors, enhancing its industrial applicability. researchgate.net The polymer support can also positively influence the catalyst's activity and selectivity. researchgate.net
Monomer Synthesis: Using the amino alcohol as a monomer in polymerization reactions. The hydroxyl and amino groups can be functionalized to create monomers for polyurethanes, polyesters, or polyamides, embedding the chiral catalytic unit directly into the material's structure.
Functional Coatings and Resins: The amino and hydroxyl groups offer reactive sites that can react with isocyanates or epoxides, making it a potential component for creating functional polymers, such as catalysts for low-density packaging foams or curing agents in adhesive systems. sigmaaldrich.com
Synergistic Approaches: Combining Organocatalysis and Metal Catalysis
Synergistic catalysis, where two distinct catalysts work in concert to enable a transformation not possible with either alone, is a powerful strategy. researchgate.net Combining the organocatalytic potential of the amino alcohol with a transition metal catalyst opens up new reaction pathways. alfa-chemistry.com
Promising research avenues include:
Dual Activation: Utilizing the amino group of this compound to activate a substrate (e.g., forming an enamine or iminium ion) while a metal catalyst activates the reaction partner. researchgate.net
Chiral Ligand for Metal Catalysis: The amino alcohol can act as a chiral ligand for various transition metals (e.g., palladium, copper, zinc, iridium), inducing asymmetry in reactions like allylic alkylations, conjugate additions, or hydrogenations. alfa-chemistry.commdpi.comnih.gov
Triple Catalytic Systems: Exploring complex systems where the chiral amino alcohol, a Lewis acid, and a transition metal work together could lead to breakthroughs in challenging asymmetric transformations, such as the α-allylation of N-unprotected amino acid esters. nih.gov This cooperative approach can achieve high levels of activation and stereocontrol. nih.gov
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(2,2-Dimethylpropyl)amino]propan-1-ol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, reacting 2,2-dimethylpropylamine with a halogenated propanol precursor (e.g., 1-chloropropan-1-ol) under controlled temperatures (20–40°C) in aprotic solvents like acetonitrile. Catalytic hydrogenation or sodium borohydride may reduce intermediates. Key factors include pH control (neutral to slightly basic), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted amines or hydroxylated impurities .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm amine and hydroxyl group positions.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₈H₁₉NO, theoretical 145.31 g/mol).
- HPLC with UV detection (λ = 210–220 nm) to quantify purity (>95% recommended for biological assays).
- FTIR to identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation; symptoms like respiratory irritation require immediate fresh air and medical attention .
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes. Documented cases show delayed effects, so monitor for 24 hours post-exposure .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) of this compound affect its biological activity, and what chiral resolution methods are effective?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for resolution. Alternatively, synthesize enantiopure intermediates via asymmetric catalysis (e.g., Sharpless epoxidation) before introducing the 2,2-dimethylpropylamine group. Comparative bioactivity assays (e.g., IC₅₀ studies) can validate stereospecific effects .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies arise from solvent polarity, temperature, and impurities. Systematically test solubility in:
- Polar aprotic solvents (e.g., DMSO, DMF) at 25°C.
- Hydrophobic solvents (e.g., dichloromethane) under sonication.
- Aqueous buffers (pH 3–10) to assess ionization effects.
Use dynamic light scattering (DLS) to detect aggregates. Published data from PubChem and EPA DSSTox suggest moderate solubility in ethanol (20–30 mg/mL) but poor in water (<1 mg/mL) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., P2X receptors), and what experimental validation is required?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model ligand-receptor interactions, focusing on ATP-binding pockets in P2X receptors (homology models based on PDB 8D7).
- MD simulations : Assess binding stability over 100 ns trajectories.
- Experimental validation :
- Electrophysiology (patch-clamp) to measure ion flux in HEK293 cells expressing P2X2/3 receptors.
- Calcium imaging to confirm receptor activation.
Cross-reference with known P2X agonists/antagonists (e.g., αβ-methylene ATP) to infer mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
